Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- typically involves the condensation of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with o-phenylenediamine under acidic conditions . The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, and the product is isolated through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes nitration, chlorination, and condensation reactions, followed by purification steps to obtain the final product with high purity .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Reduction: Formation of 5-chloro-4-amino-2-(trifluoromethyl)benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of high-temperature proton exchange membrane fuel cells due to its thermal stability and proton conductivity
Mechanism of Action
The mechanism of action of benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets, leading to the desired biological effects. The compound may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial and antifungal properties .
Comparison with Similar Compounds
- Benzimidazole, 5-chloro-2-(trifluoromethyl)-
- Benzimidazole, 4-nitro-2-(trifluoromethyl)-
- Benzimidazole, 5-chloro-4-nitro-
Uniqueness: Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- is unique due to the presence of all three substituents (chloro, nitro, and trifluoromethyl) on the benzimidazole core. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it a valuable compound for various applications .
Properties
CAS No. |
6609-39-8 |
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Molecular Formula |
C8H3ClF3N3O2 |
Molecular Weight |
265.57 g/mol |
IUPAC Name |
5-chloro-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF3N3O2/c9-3-1-2-4-5(6(3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14) |
InChI Key |
RGHCRDDIYJEAFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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